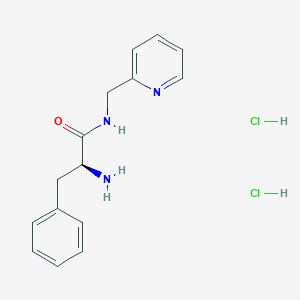
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a chiral center at the second carbon atom, making it an enantiomerically pure substance. The presence of both an amino group and a phenyl group attached to the central carbon atom, along with a pyridin-2-ylmethyl substituent, contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a suitable phenylalanine derivative with a pyridine-2-carboxaldehyde under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The amine is subsequently reacted with an appropriate acyl chloride or anhydride to form the desired amide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl and pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.
科学研究应用
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates targeting various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new pharmaceuticals and therapeutic agents.
Biological Studies: The compound can be used to study biochemical pathways and molecular interactions in biological systems.
作用机制
The mechanism of action of (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and phenyl groups, along with the pyridinyl moiety, allow the compound to bind to enzymes, receptors, or other biomolecules, modulating their activity. This can result in various biological effects, such as inhibition or activation of specific pathways, leading to therapeutic outcomes.
相似化合物的比较
Similar Compounds
(2S)-2-amino-3-phenylpropanamide: Lacks the pyridinyl substituent, resulting in different chemical properties and biological activities.
(2S)-2-amino-3-(4-pyridinyl)propanamide: Contains a pyridinyl group at a different position, affecting its reactivity and interactions.
(2S)-2-amino-3-phenyl-N-methylpropanamide: Has a methyl group instead of a pyridinyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the pyridin-2-ylmethyl group in (2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide dihydrochloride imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature enhances its potential as a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
属性
IUPAC Name |
(2S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.2ClH/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13;;/h1-9,14H,10-11,16H2,(H,18,19);2*1H/t14-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZYYMMLPMYMTB-UTLKBRERSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=N2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
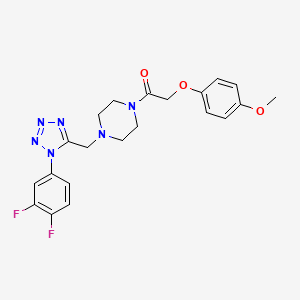
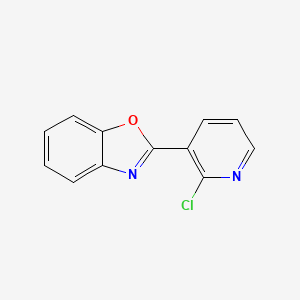
![2-[(Phenylsulfonyl)amino]-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2850193.png)
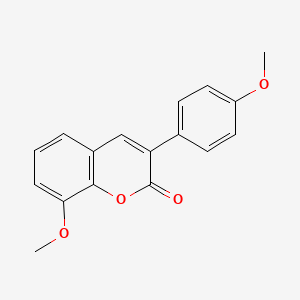
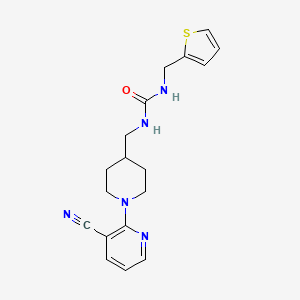
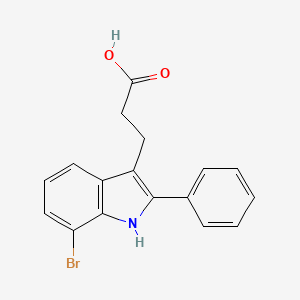
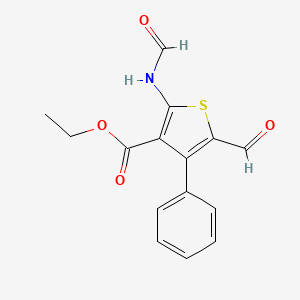
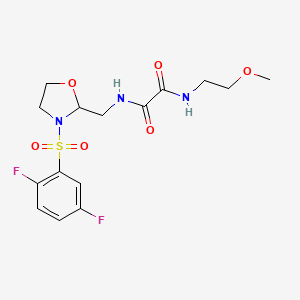
![3-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B2850205.png)
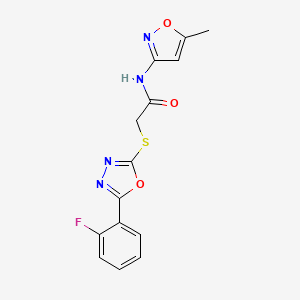
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2850207.png)

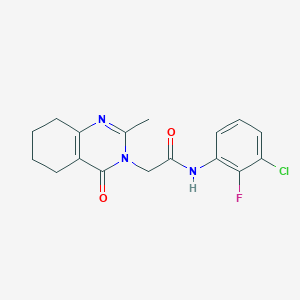
![N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2850212.png)
